2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoethylamine hydrobromide with thiourea under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of isotopically labeled nitrogen atoms, which can be useful in tracing studies and mechanistic investigations .
Properties
Molecular Formula |
C4H6N2O2S |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(15N)azanyl-(315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/i3+1,5+1,6+1 |
InChI Key |
VHPXSBIFWDAFMB-GDTGSDDISA-N |
Isomeric SMILES |
C1C([15N]=C(S1)[15NH2])[13C](=O)O |
Canonical SMILES |
C1C(N=C(S1)N)C(=O)O |
Origin of Product |
United States |
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